Bienvenue dans la boutique en ligne BenchChem!

3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Stereochemistry Chiral Building Blocks Reproducibility

3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 1309352-51-9) is a conformationally constrained, bicyclic N-Boc-protected γ-amino acid building block with molecular formula C12H19NO4 and molecular weight 241.28 g/mol. The compound features a rigid 3-azabicyclo[4.1.0]heptane scaffold, a Boc protecting group on the nitrogen, and a carboxylic acid at the 6-position, making it a bifunctional intermediate for medicinal chemistry and peptide synthesis.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 1309352-51-9
Cat. No. B1402390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
CAS1309352-51-9
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC2C1)C(=O)O
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(9(14)15)6-8(12)7-13/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyRMTDJEYZSNNPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 1309352-51-9)


3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 1309352-51-9) is a conformationally constrained, bicyclic N-Boc-protected γ-amino acid building block with molecular formula C12H19NO4 and molecular weight 241.28 g/mol . The compound features a rigid 3-azabicyclo[4.1.0]heptane scaffold, a Boc protecting group on the nitrogen, and a carboxylic acid at the 6-position, making it a bifunctional intermediate for medicinal chemistry and peptide synthesis [1]. It is cited as a precursor for RIPK1 kinase inhibitors in patent literature, positioning it within a therapeutically relevant chemical space [2].

Why Generic Substitution Is Not Advisable for 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid in Drug Discovery Programs


The 3-azabicyclo[4.1.0]heptane scaffold exists in multiple regioisomeric and stereoisomeric forms that are not functionally interchangeable. The position of the carboxylic acid (C6 vs. C1 vs. C7) dictates the exit vector geometry of downstream amide or ester derivatives, directly influencing target binding [1]. Additionally, the cis/trans ring junction stereochemistry alters the spatial orientation of substituents and scaffold rigidity, which can affect biological activity and synthetic accessibility [2]. Substituting an unprotected or differently protected analog introduces orthogonal deprotection compatibility issues during multi-step synthesis, potentially reducing overall yield and complicating purification .

Head-to-Head Quantitative Differentiation of 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 1309352-51-9)


Stereochemical Identity: Undefined vs. Defined Cis/Trans Isomers Affects Reproducibility in Chiral Synthesis

CAS 1309352-51-9 is supplied as a mixture with undefined stereochemistry at two atom centers (Undefined Atom Stereocenter Count: 2), as confirmed by the canonical SMILES lacking stereochemical descriptors . In contrast, CAS 1251012-36-8 is specifically the cis-configured racemate, and CAS 1932574-58-7 is the trans-configured racemate [1]. For applications requiring defined stereochemistry (e.g., chiral HPLC method development, enantioselective synthesis), the undefined nature of 1309352-51-9 introduces batch-to-batch variability that is absent from the stereochemically defined analogs.

Stereochemistry Chiral Building Blocks Reproducibility

Regioisomeric Carboxylic Acid Position Dictates Exit Vector Geometry for Downstream Derivatization

The carboxylic acid at the 6-position of the azabicyclo[4.1.0]heptane scaffold provides a distinct exit vector compared to the 1-carboxylic acid analog (e.g., 3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid) [1]. In the 6-carboxylic acid, the carboxyl group is attached to the cyclopropane ring, placing it in a spatially constrained orientation that projects differently than the 1-position isomer where the acid is at the bridgehead. This geometric difference translates to altered binding conformations in target proteins; the 6-substituted scaffold was explicitly developed as a novel bicyclic N-Boc protected γ-amino acid for exploring lead-like chemical space, while the 1-carboxylic acid analog is marketed as a 'versatile small molecule scaffold' without the same lead-likeness validation .

Medicinal Chemistry Exit Vector Structure-Activity Relationship

Boc Protection Enables Orthogonal Deprotection in Multi-Step Synthesis vs. Unprotected or Fmoc-Protected Analogs

The tert-butoxycarbonyl (Boc) group on the target compound undergoes cleavage under acidic conditions (e.g., TFA, HCl/dioxane), which is orthogonal to the base-labile Fmoc group commonly used in solid-phase peptide synthesis (SPPS) . The unprotected 3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 1536398-58-9 as HCl salt) lacks this orthogonal handle, requiring additional protection steps before use in SPPS, adding 1–2 synthetic steps and reducing overall yield . The Boc group also enhances organic solubility (estimated LogP = 1.656 for the cis analog), facilitating purification by normal-phase chromatography compared to the hydrochloride salt form .

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Validated Application in RIPK1 Inhibitor Synthesis Provides Target-Class Relevance vs. Unvalidated Scaffold Analogs

The target compound is explicitly cited in patent WO2018213632 A1 as a precursor for the preparation of RIPK1 kinase inhibitors, a therapeutically validated target for neurodegenerative and inflammatory diseases [1]. In contrast, regioisomeric analogs such as 3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid and 3-Boc-3-azabicyclo[4.1.0]heptane-7-carboxylic acid are not cited in the same patent context, suggesting the 6-carboxylic acid substitution pattern is specifically required for the RIPK1 pharmacophore . This patent-documented application provides procurement justification for programs targeting necroptosis pathways.

RIPK1 Kinase Inhibitors Neurodegeneration

Optimal Application Scenarios for 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid Based on Evidence


Fmoc-SPPS Incorporation of Conformationally Constrained γ-Amino Acid Residues

The Boc protecting group on the target compound is fully compatible with Fmoc-strategy solid-phase peptide synthesis. The acid-labile Boc group can be selectively removed on-resin without affecting Fmoc-protected amines, enabling incorporation of the rigid azabicyclo[4.1.0]heptane scaffold into peptide chains for conformational restriction studies [1]. The estimated LogP of 1.656 and moderate topological polar surface area (66.84 Ų) suggest acceptable organic solubility for coupling reactions [2].

RIPK1 Kinase Inhibitor Lead Optimization

As documented in WO2018213632 A1, this building block serves as a direct precursor for synthesizing RIPK1 inhibitor candidates [1]. Programs targeting necroptosis-related indications (ALS, multiple sclerosis, inflammatory bowel disease) should prioritize this specific regioisomer to maintain the pharmacophoric geometry required for ATP-binding pocket engagement.

Synthesis of 3,6-Difunctionalized Azabicyclo[4.1.0]heptane Building Block Libraries

The carboxylic acid at C6 provides a handle for further diversification (amide coupling, esterification, reduction to alcohol), while the Boc-protected nitrogen at C3 can be deprotected and subsequently functionalized. This orthogonal bifunctionality enables the rapid generation of substituted 3,6-difunctionalized analogs for fragment-based screening, as demonstrated in the divergent synthesis strategy reported by Omelian et al. [2].

Achiral Method Development and Scale-Up Studies

Because CAS 1309352-51-9 has undefined stereochemistry, it is ideally suited for achiral applications such as reaction condition optimization, solvent screening, and preliminary scale-up studies where enantiopurity is not required. The lower cost and broader availability of the undefined mixture (compared to chirally pure single enantiomers) make it the economical choice for early-stage process development .

Quote Request

Request a Quote for 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.